5-Aminobenzofuran-2-carboxamide
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Overview
Description
5-Aminobenzofuran-2-carboxamide: is a heterocyclic compound that features a benzofuran ring with an amino group at the 5-position and a carboxamide group at the 2-position. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
5-Amino-1-Benzofuran-2-Carboxamide is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects in different types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biological pathways due to their diverse pharmacological activities . For example, some benzofuran compounds have anti-hepatitis C virus activity and have been developed and utilized as anticancer agents .
Pharmacokinetics
The molecular weight of 5-Amino-1-Benzofuran-2-Carboxamide is 176.17 , which may influence its pharmacokinetic properties.
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects, with inhibition rates varying across different types of cancer cells .
Action Environment
The stability and efficacy of benzofuran derivatives can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate, followed by reduction of the nitro group to an amino group . Another approach involves the use of palladium-catalyzed C-H arylation and transamidation chemistry to introduce various substituents at the C3 position of the benzofuran scaffold .
Industrial Production Methods: Industrial production methods for 5-Aminobenzofuran-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Aminobenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine, while nucleophilic substitution can involve amines or thiols.
Major Products Formed:
Oxidation: Nitrobenzofuran derivatives.
Reduction: Aminobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Aminobenzofuran-2-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Its derivatives have shown promise in inhibiting specific enzymes involved in disease pathways .
Medicine: The compound has potential therapeutic applications due to its biological activities. It is being investigated for its anti-tumor, antibacterial, and anti-viral properties. Researchers are exploring its use in developing new drugs for cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its derivatives are utilized in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
3-Aminobenzofuran-2-carboxamide: Similar structure but with the amino group at the 3-position.
5-Nitrobenzofuran-2-carboxamide: Similar structure but with a nitro group instead of an amino group.
Benzofuran-2-carboxamide: Lacks the amino group, making it less biologically active.
Uniqueness: 5-Aminobenzofuran-2-carboxamide is unique due to the presence of both the amino and carboxamide groups, which contribute to its diverse biological activities. The specific positioning of these groups on the benzofuran ring enhances its potential as a therapeutic agent and a versatile building block in organic synthesis .
Properties
IUPAC Name |
5-amino-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,10H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTZNNILULIIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026097-14-2 |
Source
|
Record name | 5-Aminobenzofuran-2-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026097142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-AMINOBENZOFURAN-2-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34X5EVM5PY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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